molecular formula C10H10N4S B1517039 4-(Benzylthio)-1,3,5-triazin-2-amine CAS No. 212264-29-4

4-(Benzylthio)-1,3,5-triazin-2-amine

Cat. No. B1517039
CAS RN: 212264-29-4
M. Wt: 218.28 g/mol
InChI Key: ZBUGQVVHNVVMIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring, which is a heterocyclic ring. The benzylthio group would provide an aromatic character to the molecule, while the amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

As a compound containing an amine group, it could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation. The benzylthio group could potentially undergo oxidation reactions .

Scientific Research Applications

Antimicrobial Activities

Compounds with triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new substituted 1,3,5-triazine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative strains. This suggests the potential for 4-(Benzylthio)-1,3,5-triazin-2-amine and related compounds to serve as bases for developing new antimicrobial agents (Malik & Patel, 2017).

Sensing Applications

The synthesis of luminescent covalent-organic polymers (COPs) involving triazine derivatives indicates their potential in sensing applications, particularly for detecting nitroaromatic explosives and small organic molecules. Such materials, due to their high surface area and selectivity, can be utilized in sensitive detection mechanisms for security and environmental monitoring (Xiang & Cao, 2012).

Catalysis and Organic Synthesis

Triazine derivatives are also involved in catalytic and synthetic applications. A study demonstrated the copper-catalyzed tandem reactions of 2-amine-[1,3,5]triazines with nitriles, leading to the synthesis of novel triazolo[1,5-a][1,3,5]triazines. This showcases the utility of triazine compounds in facilitating diverse organic transformations, potentially including those involving 4-(Benzylthio)-1,3,5-triazin-2-amine (Zhang et al., 2019).

Material Science

In material science, triazine derivatives have been used to synthesize novel materials with specific properties. For example, the strategic design and functionalization of luminescent metal-organic frameworks (MOFs) incorporating triazine structures for selective gas/vapor sorption and sensing demonstrate the compound's versatility in material applications. This indicates potential research avenues for 4-(Benzylthio)-1,3,5-triazin-2-amine in developing new materials with unique properties (Das & Mandal, 2018).

properties

IUPAC Name

4-benzylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-9-12-7-13-10(14-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUGQVVHNVVMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylthio)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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